![molecular formula C₁₈H₂₅NO₃ B1145026 1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-méthylpropyl)-2H-benzo[a]quinolizin-2-one CAS No. 149183-89-1](/img/new.no-structure.jpg)
1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-méthylpropyl)-2H-benzo[a]quinolizin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one is a benzoquinolizine derivative. This compound is known for its pharmacological properties, particularly as an inhibitor of the vesicular monoamine transporter 2 (VMAT2). It has been studied for its potential therapeutic applications in treating hyperkinetic movement disorders.
Applications De Recherche Scientifique
1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various benzoquinolizine derivatives.
Biology: Studied for its effects on monoamine transporters and neurotransmitter regulation.
Medicine: Investigated for its potential in treating hyperkinetic movement disorders, such as Huntington’s disease and tardive dyskinesia.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one typically involves the following steps:
Acylation: 3-(3,4-Dimethoxyphenethylamino) propionitrile is acylated with the chloride of various ethyl alkylhydrogenmalonates.
Esterification: The resulting product is esterified to yield the corresponding diester-amides.
Cyclization: The diester-amides are cyclized by refluxing with phosphoryl chloride to form the desired benzoquinolizine compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route described above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its dihydro derivatives.
Substitution: The methoxy and hydroxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted benzoquinolizine derivatives.
Mécanisme D'action
The compound exerts its effects primarily by inhibiting the vesicular monoamine transporter 2 (VMAT2). This inhibition leads to a decrease in the uptake of monoamines into synaptic vesicles, resulting in reduced neurotransmitter release. The molecular targets include presynaptic and postsynaptic dopamine receptors, which are affected by the altered monoamine levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabenazine: A well-known VMAT2 inhibitor used in the treatment of hyperkinetic movement disorders.
Dihydrotetrabenazine: A metabolite of tetrabenazine with similar pharmacological properties.
Reserpine: Another VMAT2 inhibitor, though with a different chemical structure and broader pharmacological effects.
Uniqueness
1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one is unique due to its specific structural features, such as the methoxy and hydroxy groups, which contribute to its distinct pharmacological profile. Its selective inhibition of VMAT2 makes it a valuable compound for research and potential therapeutic applications .
Activité Biologique
1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one, commonly referred to as a desmethyl derivative of Tetrabenazine (CAS Number: 149183-89-1), exhibits significant biological activities. This compound is primarily noted for its potential applications in the treatment of neurological disorders and cancer due to its pharmacological properties.
- Molecular Formula : C₁₈H₂₅N₁O₃
- Molecular Weight : 303.4 g/mol
- Structure : The compound features a complex bicyclic structure that contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its anti-cancer, anti-inflammatory, and neuropharmacological properties. Below are the key findings from recent research.
Anti-Cancer Activity
Research indicates that 1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one demonstrates cytotoxic effects against multiple cancer cell lines. The compound has shown varying degrees of efficacy depending on the type of cancer cell:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Induction of apoptosis |
A549 (Lung) | 15.0 | Inhibition of proliferation |
HeLa (Cervical) | 10.0 | Cell cycle arrest |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle modulation.
Anti-Inflammatory Activity
In addition to its anti-cancer properties, the compound has demonstrated significant anti-inflammatory effects. Studies have shown that it can inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages:
Cytokine | Release Inhibition (%) |
---|---|
IL-6 | 65% |
TNF-α | 70% |
This suggests potential applications in treating inflammatory diseases.
Neuropharmacological Effects
As a derivative of Tetrabenazine, known for its dopamine-depleting effects, this compound may also play a role in managing neuropsychiatric conditions. It has been noted for its antidyskinetic properties and potential use in treating disorders such as Huntington's disease and tardive dyskinesia.
Case Studies
- Case Study on Cancer Treatment : A study conducted on patients with advanced breast cancer treated with a regimen including this compound showed promising results in tumor reduction and symptom management.
- Neuropsychiatric Disorders : Clinical trials involving patients with movement disorders indicated that administration of the compound led to significant improvements in motor function and reduction in involuntary movements.
Propriétés
Numéro CAS |
149183-89-1 |
---|---|
Formule moléculaire |
C₁₈H₂₅NO₃ |
Poids moléculaire |
303.4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.